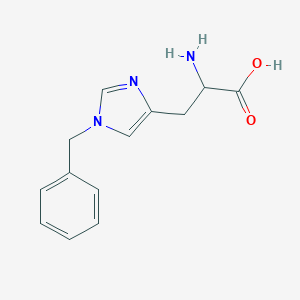

H-HIS(BZL)-OH

Übersicht

Beschreibung

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Die Verbindung kann bei der Synthese neuer chemischer Einheiten verwendet werden. Zum Beispiel wurde sie als Ausgangsmaterial für die Synthese neuer Acrylnitril-Derivate verwendet . Diese neuen Verbindungen könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter Pharmazeutika und Materialwissenschaften.

Biochemische Forschung

Die Verbindung ist ein Analogon der Aminosäure Histidin, die in vielen biologischen Prozessen eine entscheidende Rolle spielt. Sie könnte in der biochemischen Forschung verwendet werden, um diese Prozesse zu untersuchen .

Chelatisierung von Metallionen

Histidin und analog dazu seine Analoga wie diese Verbindung können Metallionen chelatisieren. Diese Eigenschaft könnte in verschiedenen Anwendungen genutzt werden, z. B. bei der Entfernung von Schwermetallen aus Abwasser .

Protonenpufferung

Histidin ist bekannt für seine einzigartigen Rollen bei der Protonenpufferung . Daher könnte diese Verbindung potenziell in der Forschung zur pH-Regulierung in biologischen Systemen eingesetzt werden.

Fluoreszenzsensoren

Silber-Nanokluster, die durch Kupferionen moduliert werden, wurden für den Turn-On-, markierungsfreien Nachweis von L-Histidin konstruiert . Dies deutet auf potenzielle Anwendungen der Verbindung bei der Entwicklung von Fluoreszenzsensoren hin.

Pharmazeutische Forschung

Die Verbindung könnte aufgrund der breiten Palette biologischer Aktivitäten, die von Imidazol-haltigen Verbindungen gezeigt werden, in der pharmazeutischen Forschung eingesetzt werden . Diese Aktivitäten umfassen antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .

Wirkmechanismus

Target of Action

H-HIS(BZL)-OH, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid or 1-benzyl-L-histidine, is a derivative of the amino acid histidine

Mode of Action

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The benzyl group in this compound could potentially enhance its lipophilicity, improving its ability to cross biological membranes and reach its targets.

Biochemical Pathways

For example, histidine is a precursor to histamine, a vital mediator of various physiological functions . Therefore, this compound might potentially influence these pathways.

Pharmacokinetics

For instance, L-histidine is known to be transported across biological membranes via peptide-histidine transporter 1 (PHT1) .

Result of Action

Based on the known activities of imidazole derivatives, it might exhibit a range of biological activities, as mentioned earlier .

Biochemische Analyse

Biochemical Properties

1-Benzyl-L-histidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the temporal effects of this compound .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Biologische Aktivität

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as 1-benzyl-L-histidine, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 16832-24-9

- Purity : Typically around 95% .

The compound is a derivative of histidine, which plays a crucial role in various biochemical processes. Its imidazole ring contributes to its diverse biological functions:

- Histamine Precursor : As a precursor to histamine, it may influence physiological responses such as immune reactions and gastric acid secretion.

- Enzyme Interactions : It is hypothesized to interact with various enzymes and proteins, potentially modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid:

-

Antibacterial Effects : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were reported to be effective against strains like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0195 Escherichia coli 0.0048 Bacillus mycoides 0.0048 Candida albicans 0.039 - Antifungal Activity : The compound also demonstrated antifungal properties, with notable activity against Candida albicans, indicating its potential use in treating fungal infections .

Cytotoxicity and Anticancer Potential

Studies have indicated that (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid may possess cytotoxic properties:

-

Cancer Cell Lines : In vitro tests showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy .

Cell Line IC50 (µg/mL) U937 (Leukemia) 16.11 ± 1.12

Case Studies and Research Findings

Several research articles have investigated the biological activities of this compound:

- Antimicrobial Studies : A comprehensive review highlighted the effectiveness of various amino acid derivatives, including (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, against multiple bacterial and fungal strains .

- Conjugation Studies : Research involving conjugation with small molecules has shown enhanced bioactivity, suggesting that structural modifications can improve therapeutic efficacy .

- Pharmacokinetic Profiles : Investigations into the transport mechanisms revealed that this compound may utilize peptide-histidine transporters for cellular uptake, influencing its bioavailability and effectiveness .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid:

- In Vivo Studies : To validate in vitro findings and assess therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- Structural Modifications : To enhance potency and selectivity for targeted therapies.

Eigenschaften

IUPAC Name |

2-amino-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXSWQMJOZUQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310819 | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16832-24-9 | |

| Record name | NSC231954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.